molecular formula C11H11NO B11916544 2-Methyl-1H-indene-3-carboxamide

2-Methyl-1H-indene-3-carboxamide

Cat. No.: B11916544
M. Wt: 173.21 g/mol
InChI Key: GXGGUAXVFLDSQX-UHFFFAOYSA-N
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Description

2-Methyl-1H-indene-3-carboxamide is a chemical compound belonging to the indene family, characterized by a fused benzene and cyclopentene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-indene-3-carboxamide typically involves the reaction of 2-Methyl-1H-indene with a suitable carboxamide precursor. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a base such as sodium hydride (NaH) to facilitate the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-indene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: Halogens, nitrating agents, Friedel-Crafts acylation reagents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or acylated indene derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-indene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-indene-3-carboxamide is unique due to its specific structural features, such as the methyl group at the 2-position and the carboxamide group at the 3-position. These features contribute to its distinct chemical reactivity and biological activity compared to other indene and indole derivatives .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-methyl-3H-indene-1-carboxamide

InChI

InChI=1S/C11H11NO/c1-7-6-8-4-2-3-5-9(8)10(7)11(12)13/h2-5H,6H2,1H3,(H2,12,13)

InChI Key

GXGGUAXVFLDSQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C1)C(=O)N

Origin of Product

United States

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